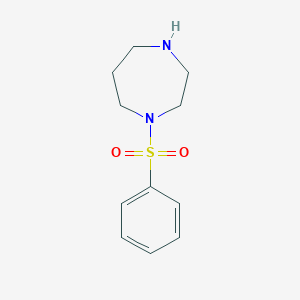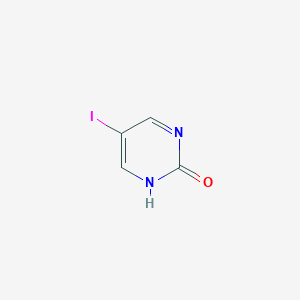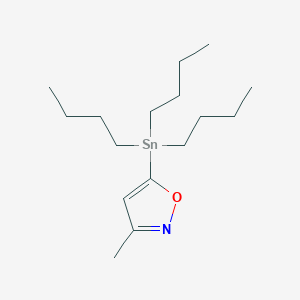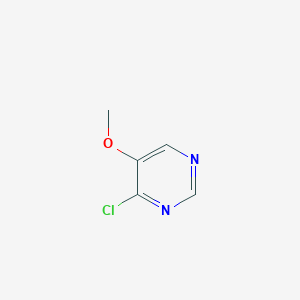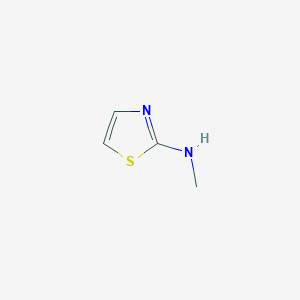
4-环己基-5-苯基-4H-1,2,4-三唑-3-硫醇
描述
科学研究应用
CL-302396 在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗真菌特性。
医药: 正在进行研究以探索它作为治疗各种疾病的治疗剂的潜力。
作用机制
CL-302396 的作用机制涉及它与特定分子靶标的相互作用。三唑环结构使它能够与酶和受体结合,调节它们的活性。这种结合会导致各种生化途径的抑制或激活,具体取决于具体的靶标。 该化合物的功效是通过与蛋白质和核酸的相互作用来介导的,影响细胞过程 .
生化分析
Biochemical Properties
4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily mediated through binding interactions, which can lead to changes in enzyme activity and protein function .
Cellular Effects
The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they are involved in. Additionally, 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in the synthesis of certain biomolecules, thereby affecting their overall production and availability .
Transport and Distribution
The transport and distribution of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, binding to transport proteins can facilitate the movement of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol across cellular membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
准备方法
合成路线和反应条件
CL-302396 的合成通常涉及环己胺与苯异氰酸酯反应,形成中间体 4-环己基-3-苯基-1H-1,2,4-三唑-5-硫酮。然后,该中间体使用合适的还原剂(例如硼氢化钠)进行还原反应,生成最终产物 CL-302396。 反应条件通常包括乙醇或甲醇等溶剂,并在室温下进行 .
工业生产方法
CL-302396 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,并仔细控制反应参数,以确保高产率和纯度。 最终产物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
CL-302396 经历各种化学反应,包括:
氧化: 该化合物可以氧化形成亚砜和砜。
还原: 还原反应可以将三唑环转化为相应的二氢衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代烷烃和酰氯等亲电试剂用于取代反应.
形成的主要产物
相似化合物的比较
类似化合物
- 4-环己基-3-苯基-1H-1,2,4-三唑-5-硫酮
- 4-环己基-3-苯基-1H-1,2,4-三唑-5-亚砜
- 4-环己基-3-苯基-1H-1,2,4-三唑-5-砜
独特性
CL-302396 由于其独特的环己基和苯基基团结合在三唑环上的结构而脱颖而出。 这种结构特征赋予了独特的化学性质,例如增强的稳定性和反应活性,使其成为各种应用的宝贵化合物 .
属性
IUPAC Name |
4-cyclohexyl-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLLUDFHDJESNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351298 | |
| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38942-57-3 | |
| Record name | 4-Cyclohexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38942-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 305339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC305339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


